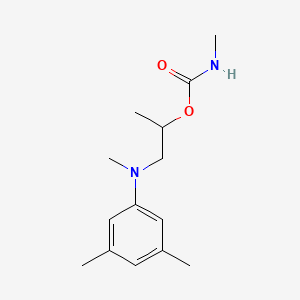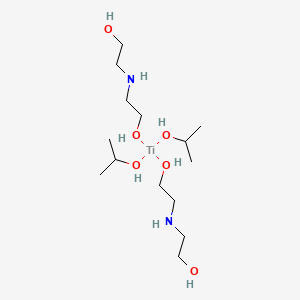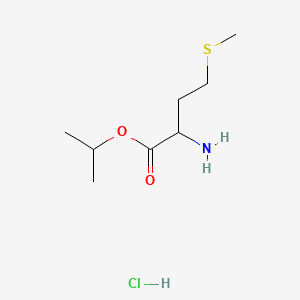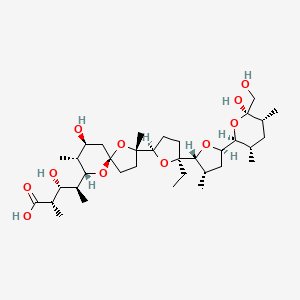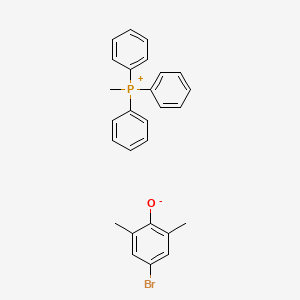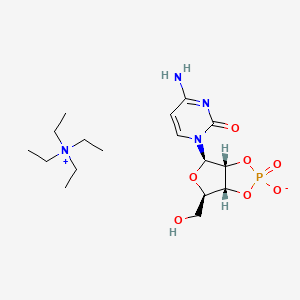
Cytidine, cyclic 2',3'-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium is a cyclic nucleotide derivative of cytidine. This compound is known for its role in various biochemical processes, particularly in the study of ribonucleases and their mechanisms. It is often used as a model substrate for kinetic analysis of ribonucleases, especially ribonuclease A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium typically involves the cyclization of cytidine monophosphate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The compound can be purified using high-performance liquid chromatography to achieve a high degree of purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield cytidine monophosphate.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The phosphate group can be substituted under certain conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation and Reduction:
Substitution: Various nucleophiles can be used to substitute the phosphate group, depending on the desired product.
Major Products Formed
Hydrolysis: Cytidine monophosphate.
Substitution: Various substituted derivatives of cytidine.
Applications De Recherche Scientifique
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium has several scientific research applications:
Biochemistry: Used as a model substrate for studying the kinetics of ribonucleases.
Molecular Biology: Helps in understanding the mechanisms of RNA processing and degradation.
Industry: May be used in the synthesis of other nucleotide derivatives for various industrial applications.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with ribonucleases. It serves as a substrate for these enzymes, allowing researchers to study the catalytic mechanisms and kinetics of RNA cleavage. The molecular targets include the active sites of ribonucleases, where the cyclic phosphate group is recognized and cleaved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine monophosphate: A non-cyclic nucleotide that serves as a precursor to the cyclic form.
Adenosine cyclic 2’,3’-(hydrogen phosphate): Another cyclic nucleotide with similar biochemical properties.
Uniqueness
Cytidine, cyclic 2’,3’-(hydrogen phosphate), ion(1-), N,N,N-triethylethanaminium is unique due to its specific structure, which allows it to serve as a model substrate for ribonuclease studies. Its cyclic phosphate group is particularly important for understanding the mechanisms of RNA cleavage, making it a valuable tool in biochemical research .
Propriétés
Numéro CAS |
39980-90-0 |
|---|---|
Formule moléculaire |
C17H31N4O7P |
Poids moléculaire |
434.4 g/mol |
Nom IUPAC |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;tetraethylazanium |
InChI |
InChI=1S/C9H12N3O7P.C8H20N/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;1-5-9(6-2,7-3)8-4/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);5-8H2,1-4H3/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |
Clé InChI |
FCGUSBCVUSQFOE-IAIGYFSYSA-M |
SMILES isomérique |
CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)[O-] |
SMILES canonique |
CC[N+](CC)(CC)CC.C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
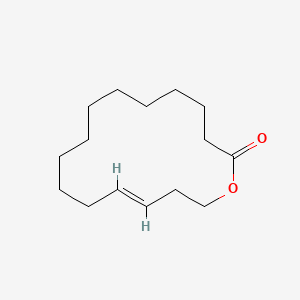
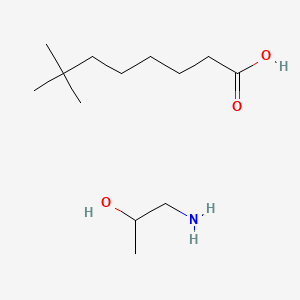
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)

